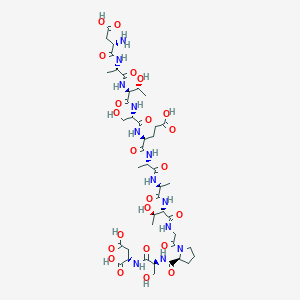
2-Benzothiazolamine, 6-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolamine, 6-(1-piperidinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolamine, 6-(1-piperidinyl)- is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various kinases, including protein kinase C and protein kinase A. It has also been shown to inhibit the activity of various receptors, including the adenosine A1 receptor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Benzothiazolamine, 6-(1-piperidinyl)- are complex and varied. This compound has been shown to have both inhibitory and stimulatory effects on various biochemical pathways in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzothiazolamine, 6-(1-piperidinyl)- in lab experiments include its potent inhibitory activity, its ability to selectively target specific enzymes and receptors, and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in water, and its potential to interact with other compounds in the body.
Zukünftige Richtungen
There are many future directions for research on 2-Benzothiazolamine, 6-(1-piperidinyl)-. One potential direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to study its mechanisms of action in more detail, in order to better understand its effects on various biochemical pathways in the body. Additionally, future research could focus on developing more effective synthesis methods for this compound, in order to improve its purity and yield.
Synthesemethoden
The synthesis of 2-Benzothiazolamine, 6-(1-piperidinyl)- involves the reaction of 2-aminobenzothiazole with piperidine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolamine, 6-(1-piperidinyl)- has been used extensively in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry and pharmacology, this compound has been used to study the mechanisms of action of various enzymes and receptors.
Eigenschaften
CAS-Nummer |
121436-47-3 |
|---|---|
Produktname |
2-Benzothiazolamine, 6-(1-piperidinyl)- |
Molekularformel |
C12H15N3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
6-piperidin-1-yl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14) |
InChI-Schlüssel |
IEWVPMDQHHOTTR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Kanonische SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)


![Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B52315.png)


